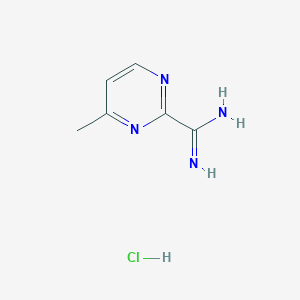

![molecular formula C19H18N2O5 B2804080 3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide CAS No. 475393-03-4](/img/structure/B2804080.png)

3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide

カタログ番号 B2804080

CAS番号:

475393-03-4

分子量: 354.362

InChIキー: JSUWFNKRJPQBJI-ZHZULCJRSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

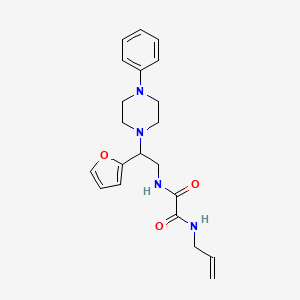

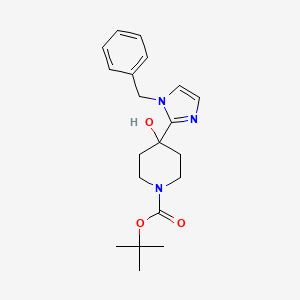

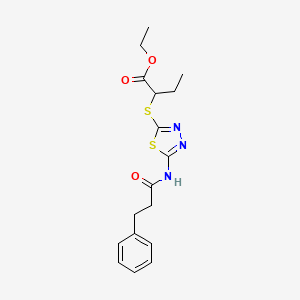

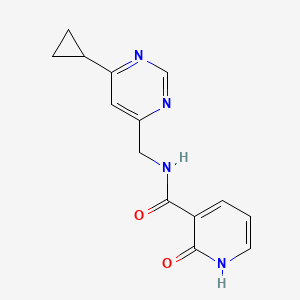

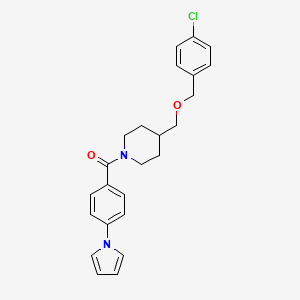

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the addition of the trimethoxy groups. A similar compound, a basic ester of 3,4,5-trimethoxybenzoic acid, has been synthesized and evaluated for antihypertensive and local anesthetic activity .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 3,4,5-trimethoxy groups suggest that there are three methoxy (OCH3) groups attached to the benzene ring at positions 3, 4, and 5 . The N-[(Z)-(3-oxoinden-1-ylidene)amino] part indicates the presence of an amide functional group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amide group could participate in various reactions, such as hydrolysis or condensation. The methoxy groups might undergo reactions such as demethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用

Anticancer Applications

- Apoptosis Induction: A series of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides were identified as potent inducers of apoptosis in colorectal carcinoma cells, showcasing more than a 40-fold increase in potency compared to initial screening hits. These compounds function as inhibitors of tubulin polymerization, indicating a mechanism of action relevant to cancer treatment (Sirisoma et al., 2009).

- Anticancer Activity: Novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and related compounds were synthesized, showing remarkable antitumor activity against several cancer cell lines, with certain derivatives more potent than the standard drug CFM-1 (Alafeefy et al., 2015).

Material Science

- Epoxy Resins: A compound with a hexahydro-s-triazine derivative was synthesized as a curing agent for acid-degradable epoxy resin. The resultant material exhibited high thermal and mechanical properties, alongside controllable degradation with strong acid stimuli, suggesting applications in recyclable materials and environmentally friendly technologies (You et al., 2017).

Other Applications

- Antimicrobial and Antioxidant Activities: Benzamide derivatives isolated from endophytic Streptomyces species showed antimicrobial activities along with significant antioxidant properties, indicating their potential use in developing new therapeutic agents or preservatives (Yang et al., 2015).

- Synthetic Approaches: Research into the synthesis and reactivity of phenyl isocyanides, including derivatives similar to the compound , has contributed to a better understanding of their coordination and potential applications in creating new materials or catalytic processes (Facchin et al., 2002).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c1-24-16-8-11(9-17(25-2)18(16)26-3)19(23)21-20-14-10-15(22)13-7-5-4-6-12(13)14/h4-9H,10H2,1-3H3,(H,21,23)/b20-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUWFNKRJPQBJI-ZHZULCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NN=C2CC(=O)C3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C\2/CC(=O)C3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic ac...

1084909-67-0; 1212305-88-8

![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B2803998.png)

![2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid](/img/structure/B2804002.png)

![6-Bromo-3,4-dihydrospiro[benzo[B][1,4]oxazine-2,1'-cyclobutane] hcl](/img/structure/B2804011.png)

![N-(3,4-dimethoxyphenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2804016.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2804017.png)

![N-(4-Methyl-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2804018.png)

![3-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2804019.png)